molecular formula C12H21NO2 B13464118 tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate

tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate

Cat. No.: B13464118
M. Wt: 211.30 g/mol
InChI Key: FYDYQNLPRJRBBL-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method involves the use of cyclopropylmethyl bromide as a starting material, which undergoes nucleophilic substitution with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring or the prop-2-en-1-yl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze the hydrolysis of carbamates. The cyclopropyl ring and prop-2-en-1-yl group may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-allylcarbamate: Similar in structure but lacks the cyclopropyl ring.

    tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a hydroxymethyl group instead of the prop-2-en-1-yl group.

    tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Features two prop-2-yn-1-yl groups instead of one prop-2-en-1-yl group.

Uniqueness

tert-Butyl N-{[1-(prop-2-en-1-yl)cyclopropyl]methyl}carbamate is unique due to the combination of its cyclopropyl ring and prop-2-en-1-yl group. This structural arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-[(1-prop-2-enylcyclopropyl)methyl]carbamate

InChI

InChI=1S/C12H21NO2/c1-5-6-12(7-8-12)9-13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14)

InChI Key

FYDYQNLPRJRBBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CC=C

Origin of Product

United States

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